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Introduction
3-Methoxy-5-nitrophenol is a highly functionalized aromatic compound that serves as a

pivotal intermediate in advanced organic synthesis. Its unique substitution pattern, featuring an

activating hydroxyl group, a moderately activating methoxy group, and a deactivating nitro

group, imparts a nuanced reactivity profile that can be strategically exploited. This guide offers

a comprehensive exploration of its physicochemical properties, spectroscopic signature, key

chemical transformations, and synthetic applications. The insights provided herein are intended

to empower researchers in leveraging this versatile building block for the design and synthesis

of complex target molecules, particularly within the pharmaceutical and materials science

sectors.[1][2][3]

Physicochemical and Spectroscopic Properties
The fundamental properties of 3-Methoxy-5-nitrophenol are crucial for its handling, reaction

setup, and purification. These characteristics are summarized below.
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Property Value Source(s)

IUPAC Name 3-methoxy-5-nitrophenol [4]

CAS Number 7145-49-5 [4][5][6][7]

Molecular Formula C₇H₇NO₄ [4][6]

Molecular Weight 169.13 g/mol [4]

Appearance Light brown solid [8]

Melting Point 94-95 °C [9]

Boiling Point 335.7 ± 32.0 °C (Predicted) [9]

Purity Typically ≥98% [10]

Spectroscopic Profile (Theoretical Analysis)
While specific experimental spectra for this exact compound are not readily available in public

databases, its spectroscopic signature can be reliably predicted based on the analysis of its

functional groups and comparison with structurally similar molecules like 3-methoxyphenol.[11]

[12]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show four distinct

signals.

~3.85 ppm (s, 3H): A singlet corresponding to the methoxy (-OCH₃) protons.

~5.5-6.5 ppm (s, br, 1H): A broad singlet for the phenolic hydroxyl (-OH) proton, which is

exchangeable with D₂O.

~7.0-7.8 ppm (3H, aromatic region): The three aromatic protons will appear as distinct

signals. Due to the meta substitution pattern, they would likely appear as a triplet (or more

complex multiplet) for H4 and two doublets (or complex multiplets) for H2 and H6, with

small (2-3 Hz) meta-coupling constants. The precise shifts are influenced by the combined

electronic effects of the substituents.
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¹³C NMR (100 MHz, CDCl₃): The molecule possesses seven unique carbon atoms, which

would result in seven signals.

~55-56 ppm: The methoxy carbon (-OCH₃).

~105-115 ppm: Aromatic carbons ortho and para to the two oxygen-containing groups (C2,

C4, C6), which are shielded.

~148-165 ppm: Aromatic carbons directly attached to the electron-withdrawing nitro group

(C5) and the electron-donating oxygen atoms (C1, C3), which are significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum provides clear confirmation of the key functional

groups.

~3200-3500 cm⁻¹ (broad): Strong, broad absorption due to the O-H stretching of the

phenolic group.

~2850-3000 cm⁻¹ (medium): C-H stretching from the aromatic ring and the methoxy

group.

~1580-1600 cm⁻¹ (strong): C=C stretching within the aromatic ring.

~1520-1540 cm⁻¹ (strong, asymmetric) & ~1340-1360 cm⁻¹ (strong, symmetric):

Characteristic N-O stretching vibrations of the nitro (-NO₂) group.

~1200-1280 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

~1000-1050 cm⁻¹ (medium): Symmetric C-O-C stretching.

Synthesis of 3-Methoxy-5-nitrophenol
A reliable and common method for synthesizing substituted phenols is through the diazotization

of the corresponding aniline, followed by hydrolysis of the diazonium salt. This approach is

applicable for the preparation of 3-Methoxy-5-nitrophenol from 3-methoxy-5-nitroaniline.[13]
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Part 1: Diazotization

Part 2: Hydrolysis

Part 3: Workup & Purification
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Caption: Synthetic workflow for 3-Methoxy-5-nitrophenol.
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Experimental Protocol: Diazotization-Hydrolysis
This protocol is adapted from a general procedure for the synthesis of nitrophenols from

nitroanilines.[13]

Materials:

3-Methoxy-5-nitroaniline

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂)

Deionized Water

Ice

Ethyl Acetate

Brine

Procedure:

Diazotization: In a beaker, carefully add concentrated H₂SO₄ to water, and cool the mixture

to 0-5 °C in an ice-salt bath.

Add finely powdered 3-methoxy-5-nitroaniline to the cold acid solution with vigorous stirring

to form a fine suspension.

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The key is to

maintain the temperature below 5 °C throughout the addition to prevent premature

decomposition of the diazonium salt. Stir for an additional 20-30 minutes after addition is

complete.

Hydrolysis: In a separate flask equipped with a condenser, bring a dilute solution of sulfuric

acid to a boil.
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Slowly and carefully add the cold diazonium salt solution to the boiling acid. Vigorous

evolution of nitrogen gas will be observed.

Causality: Adding the diazonium salt to hot acid ensures immediate hydrolysis, minimizing

side reactions and the accumulation of unstable diazonium species.

After the addition is complete, continue boiling for 15-20 minutes to ensure the complete

decomposition of any remaining diazonium salt.

Workup and Purification: Cool the reaction mixture in an ice bath to precipitate the crude

product.

Collect the solid product by vacuum filtration and wash with cold water.

The crude 3-methoxy-5-nitrophenol can be purified by recrystallization from an appropriate

solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Key Transformations
The reactivity of 3-methoxy-5-nitrophenol is dictated by its three functional groups. Strategic

manipulation of these sites makes it a versatile synthetic intermediate.

Reduction of the Nitro Group
The conversion of the nitro group to an amine is arguably the most valuable transformation of

this molecule, yielding 3-amino-5-methoxyphenol, a key building block for many dyes and

pharmaceutical agents.

Common Methods:

Catalytic Hydrogenation: This is often the cleanest method, using catalysts like Palladium on

Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. It proceeds under mild

conditions and typically gives high yields with simple workup.[14]

Metal-Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or tin(II) chloride

(SnCl₂) in acidic media (e.g., HCl) are robust and cost-effective.[14]
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Haber Reduction Pathway

Ar-NO₂

(Nitroarene)
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The reduction proceeds stepwise through
nitroso and hydroxylamine intermediates.
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Caption: General mechanism for nitro group reduction.

Protocol: Catalytic Hydrogenation using Pd/C

Setup: To a solution of 3-methoxy-5-nitrophenol (1.0 eq) in a suitable solvent (e.g.,

Methanol, Ethanol, or Ethyl Acetate) in a hydrogenation flask, add 10% Palladium on Carbon

(Pd/C) (5-10 mol%).

Expertise: Methanol is an excellent solvent as it solubilizes the starting material and the

product, and it is inert to the reaction conditions. The catalyst is used in catalytic amounts

as it is regenerated during the cycle.

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the

system with nitrogen or argon, then evacuate and backfill with hydrogen gas.
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Pressurize the vessel with hydrogen (typically 1-4 atm) and begin vigorous stirring or shaking

at room temperature.

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or

by Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system

with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C

catalyst.

Trustworthiness: It is crucial to filter under an inert atmosphere as the catalyst can be

pyrophoric. The Celite® prevents the fine catalyst powder from passing through the filter

paper.

Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-methoxyphenol,

which can be further purified if necessary.

O-Demethylation of the Methoxy Group
Cleavage of the robust aryl-methyl ether bond is a challenging but essential transformation for

accessing the corresponding catechol or resorcinol derivatives. This reaction converts 3-
methoxy-5-nitrophenol into 5-nitroresorcinol.

Primary Reagents:

Boron Tribromide (BBr₃): The reagent of choice for its high reactivity and effectiveness at low

temperatures.[15]

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave

the ether at high temperatures.[15]

Protocol: O-Demethylation using BBr₃

Setup: Dissolve 3-methoxy-5-nitrophenol (1.0 eq) in a dry, aprotic solvent (e.g.,

Dichloromethane, DCM) in a flame-dried flask under an inert atmosphere (Nitrogen or

Argon).

Cool the solution to -78 °C using a dry ice/acetone bath.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1582852?utm_src=pdf-body
https://www.benchchem.com/product/b1582852?utm_src=pdf-body
https://en.chem-station.com/reactions-2/2024/01/o-demethylation.html
https://en.chem-station.com/reactions-2/2024/01/o-demethylation.html
https://www.benchchem.com/product/b1582852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality: BBr₃ is highly reactive and the reaction is exothermic. Starting at very low

temperatures is critical to control the reaction rate and prevent side reactions.[15]

Slowly add a solution of BBr₃ (1.1-1.5 eq) in DCM dropwise via syringe.

After the addition, allow the reaction to slowly warm to room temperature and stir for several

hours or until TLC indicates complete consumption of the starting material.

Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench by

adding methanol, followed by water. This must be done with extreme caution as BBr₃ reacts

violently with protic solvents.

Workup: Transfer the mixture to a separatory funnel and extract the product with an organic

solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude

5-nitroresorcinol.

Electrophilic Aromatic Substitution
The aromatic ring's reactivity towards electrophiles is governed by the directing effects of the

substituents.

Activating Groups: The -OH and -OCH₃ groups are strongly activating and ortho, para-

directing.

Deactivating Group: The -NO₂ group is strongly deactivating and meta-directing.

The positions C2, C4, and C6 are activated. The nitro group at C5 deactivates the ring overall

but does not change the directing preference of the hydroxyl and methoxy groups. Therefore,

electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions) is expected to

occur preferentially at the C4 and C6 positions, which are ortho to one activating group and

para to the other.[16][17]

Applications in Research and Drug Development
The true value of 3-methoxy-5-nitrophenol lies in its role as a versatile scaffold. The nitro

group, methoxy group, and phenolic hydroxyl can be selectively modified, allowing for the

construction of complex molecular architectures.
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Pharmaceutical Intermediates: The reduction product, 3-amino-5-methoxyphenol, is a

precursor for synthesizing inhibitors of various enzymes or receptor ligands where a

substituted aminophenol core is required. Nitroaromatic compounds themselves are

recognized as important pharmacophores in a range of drugs, including antimicrobial and

antiprotozoal agents.[3]

Building Block for Bioactive Molecules: The ability to perform O-demethylation provides

access to dihydroxy-nitroaromatic systems, which are common motifs in natural products

and other bioactive compounds.

Materials Science: Substituted nitrophenols can be used in the synthesis of dyes, polymers,

and other functional materials.

Safety and Handling
As with all nitroaromatic compounds, 3-methoxy-5-nitrophenol should be handled with care.

General Hazards: Aromatic nitro compounds are often toxic and can be irritants. Based on

data for similar compounds, it may be harmful if swallowed, inhaled, or in contact with skin,

and may cause skin and eye irritation.[18][19]

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or

goggles.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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